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Compound of Interest

Compound Name: Fluvastatin Methyl Ester

CAS No.: 786710-21-2

Cat. No.: B601120 Get Quote

Executive Summary: The Distinct Role of Fluvastatin
Methyl Ester
In the landscape of HMG-CoA reductase inhibitors, Fluvastatin Methyl Ester (FME) occupies

a unique niche. Unlike Simvastatin or Lovastatin, which are administered as inactive lactone

prodrugs (cyclic esters), Fluvastatin is administered as the active hydroxy-acid salt (Fluvastatin

Sodium).

Therefore, Fluvastatin Methyl Ester is not a clinical drug substance; it is a critical synthetic

intermediate and a regulated process impurity (often designated as Impurity B).

For researchers, FME serves three primary "performance" functions:

Analytical Standard: Essential for validating purity in Fluvastatin Sodium manufacturing (ICH

Q3A/B compliance).

Biophysical Probe: A lipophilic surrogate to study membrane intercalation without the charge

repulsion of the acid form.

Synthetic Precursor: The final checkpoint in the "one-pot" synthesis of Fluvastatin before

hydrolysis.
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The following analysis contrasts Fluvastatin Methyl Ester with the "clinical" esters of other

statins (Simvastatin/Lovastatin) and its own active salt form.

Table 1: Physicochemical Performance Matrix

Feature
Fluvastatin Methyl

Ester

Simvastatin

(Lactone)

Fluvastatin Sodium

(Active Drug)

CAS Number 93957-53-0 79902-63-9 93957-54-1

Chemical Nature Methyl Ester (Linear) Lactone (Cyclic Ester)
Sodium Salt (Hydroxy

Acid)

Primary Role Impurity / Intermediate
Prodrug (Active after

hydrolysis)

Active Pharmaceutical

Ingredient

Lipophilicity (LogP) ~4.5 (High) 4.68 (High)

~3.2

(Moderate/Amphiphilic

)

Membrane

Permeability

High (Passive

diffusion)

High (Passive

diffusion)

Moderate (Requires

transporters like

OATP)

Hydrolytic Stability
Low (Susceptible to

base/esterase)

Moderate (Stable in

solid state)

High (Stable in solid

state)

Detection (UV)
Max ~305 nm (Indole

chromophore)
Max ~238 nm Max ~305 nm

Performance Analysis: Why the Ester Matters
Permeability Modeling: While Fluvastatin Sodium relies on OATP transporters for hepatic

uptake, FME diffuses passively due to the masked carboxyl group. Research utilizing FME in

cell-free lipid bilayer systems (see Protocol 3) demonstrates deeper membrane insertion

compared to the charged sodium salt, mimicking the behavior of highly lipophilic statins like

Simvastatin.

Impurity "Performance": In HPLC profiling, FME is a critical "late-eluting" impurity. Its

retention time is significantly longer than the active drug due to the methyl cap. Failure to

resolve FME leads to overestimation of potency.
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Synthetic Pathway & Impurity Logic
Fluvastatin synthesis is distinct from fungal-derived statins.[1] It is fully synthetic, often

proceeding through a "one-pot" reduction of an ester intermediate.

Figure 1: The Critical Role of the Methyl Ester Intermediate This diagram illustrates the

synthesis flow and where the Methyl Ester (Impurity B) originates.
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Caption: Synthesis pathway showing Fluvastatin Methyl Ester as the obligate precursor to the

active drug. Incomplete hydrolysis results in Impurity B contamination.

Experimental Protocols
These protocols are designed for researchers validating FME as a standard or using it as a

chemical probe.

Protocol 1: High-Resolution Impurity Profiling (HPLC)
Objective: To separate Fluvastatin Methyl Ester (Impurity B) from Fluvastatin Sodium and

other degradants.

Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).

Mobile Phase A: 0.1% Orthophosphoric acid in Water.[2]

Mobile Phase B: Acetonitrile.
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Gradient Profile:

0-5 min: 65% A / 35% B (Isocratic hold for polar degradants).

5-20 min: Linear gradient to 10% A / 90% B (Elution of FME).

20-25 min: Hold 10% A / 90% B.

Flow Rate: 1.5 mL/min.

Detection: UV @ 305 nm (Specific to the indole ring; avoids interference from non-indole

solvents).

Performance Criteria:

Relative Retention Time (RRT): Fluvastatin Sodium ~1.0; Fluvastatin Methyl Ester ~1.8–

2.0.

Resolution (Rs): > 2.0 between Fluvastatin and FME.

Protocol 2: Enzymatic Hydrolysis Assay (In Vitro)
Objective: To demonstrate the conversion of the "research ester" to the "active drug" in

biological media (simulating prodrug activation).

Preparation: Dissolve FME in DMSO to create a 10 mM stock.

Media: Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase

(PLE) at 10 units/mL.

Incubation: Spike FME stock into Media (final conc. 10 µM). Incubate at 37°C.

Sampling: Aliquot 100 µL at t=0, 15, 30, 60 min.

Quenching: Add 100 µL cold Acetonitrile (stops enzyme, precipitates protein).

Analysis: Centrifuge and inject supernatant into HPLC (Protocol 1).
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Result: Quantify the disappearance of the FME peak (RRT ~1.9) and appearance of the

Fluvastatin Acid peak (RRT ~1.0).

Decision Logic: Statin Ester Selection
When designing experiments, selecting the correct ester form is crucial for data integrity.

Figure 2: Researcher's Decision Matrix Use this logic flow to determine if Fluvastatin Methyl
Ester is the correct tool for your study.
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Caption: Decision tree for selecting the appropriate statin form based on research intent

(Clinical vs. Analytical vs. Biophysical).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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